3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid
Brand Name: Vulcanchem
CAS No.: 303132-91-4
VCID: VC0405444
InChI: InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22)
SMILES: C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4g/mol

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid

CAS No.: 303132-91-4

Main Products

VCID: VC0405444

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.4g/mol

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid - 303132-91-4

CAS No. 303132-91-4
Product Name 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid
Molecular Formula C18H18N2O3S
Molecular Weight 342.4g/mol
IUPAC Name 3-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylpropanoic acid
Standard InChI InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22)
Standard InChIKey UPRAXQDJCBOLJY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O
Canonical SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O
PubChem Compound 794607
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator